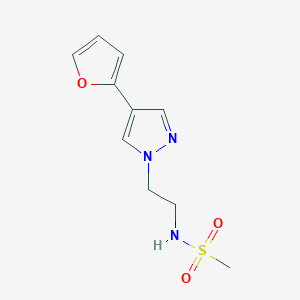
4-methyl-N-(p-tolyl)-N-(((3-(trifluoromethyl)phenyl)carbamoyl)carbamoyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-methyl-N-(p-tolyl)-N-(((3-(trifluoromethyl)phenyl)carbamoyl)carbamoyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H20F3N3O4S and its molecular weight is 491.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It is known that the compound is a derivative of trifluoromethyl, which is known for its strong electron-withdrawing and high lipophilicity properties . These properties often make trifluoromethyl-containing compounds potent inhibitors or modulators of various enzymes and receptors.
Mode of Action
It is known that trifluoromethyl phenyl sulfone, a related compound, can form electron donor–acceptor (eda) complexes with arylthiolate anions . This complex can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation
Biochemical Pathways
Given the potential for the compound to form eda complexes and undergo set reactions , it is likely that it could influence a variety of biochemical pathways, particularly those involving redox reactions or electron transfer processes.
Pharmacokinetics
The trifluoromethyl group is known to enhance the lipophilicity of compounds , which could potentially enhance absorption and distribution within the body
Result of Action
Given the potential for the compound to form eda complexes and undergo set reactions , it is likely that it could have a variety of effects at the molecular and cellular level, depending on the specific targets and pathways involved.
Action Environment
It is known that the action of many trifluoromethyl-containing compounds can be influenced by factors such as ph, temperature, and the presence of other molecules
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3-[[3-(trifluoromethyl)phenyl]carbamoyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O4S/c1-15-6-10-19(11-7-15)29(34(32,33)20-12-8-16(2)9-13-20)22(31)28-21(30)27-18-5-3-4-17(14-18)23(24,25)26/h3-14H,1-2H3,(H2,27,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFWXOFUGJXKPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-(3,5-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2953261.png)
![7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one](/img/structure/B2953262.png)
![2-chloro-N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2953263.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2953268.png)
![METHYL 2-{[1,1'-BIPHENYL]-4-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B2953269.png)
![1-(3-cyanoquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2953270.png)
![8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2953271.png)

![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2953276.png)
![(Z)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enamide](/img/structure/B2953278.png)

![2-(4-fluorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2953282.png)

